molecular formula C23H19N3O6 B3738187 4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide

Cat. No.: B3738187
M. Wt: 433.4 g/mol
InChI Key: CSHZYSHGVPCCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide, also known as BMN-673, is a promising anti-cancer drug candidate. It belongs to the class of poly (ADP-ribose) polymerase (PARP) inhibitors, which have shown great potential in cancer treatment. BMN-673 has been extensively studied for its synthesis, mechanism of action, biochemical and physiological effects, and future directions in scientific research.

Mechanism of Action

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing damaged DNA in cells. Inhibition of PARP leads to the accumulation of DNA damage, which triggers cell death in cancer cells with defective DNA repair mechanisms, such as those with BRCA1/2 mutations.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells with BRCA1/2 mutations, while sparing normal cells. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies. However, this compound may cause adverse effects, such as nausea, vomiting, and fatigue, which need to be carefully monitored.

Advantages and Limitations for Lab Experiments

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide is a potent and selective PARP inhibitor that has shown promising results in preclinical studies. However, its high cost and limited availability may limit its use in lab experiments. Moreover, its efficacy may vary depending on the type of cancer and the genetic mutations present in the cancer cells.

Future Directions

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has shown great potential in cancer treatment and is currently undergoing clinical trials. Future research should focus on optimizing its dosing and administration, identifying biomarkers that predict its efficacy, and exploring its potential in combination with other anti-cancer drugs. Additionally, more studies are needed to understand the mechanisms of resistance to this compound and develop strategies to overcome it.
In conclusion, this compound is a promising anti-cancer drug candidate that has shown great potential in preclinical studies. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research have been extensively studied. Further research is needed to optimize its use in cancer treatment and overcome the challenges associated with its development.

Scientific Research Applications

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide has shown promising results in preclinical studies as a single-agent therapy for various types of cancer, including breast, ovarian, and prostate cancer. It has also been studied in combination with other anti-cancer drugs, such as chemotherapy and radiation therapy, to enhance their efficacy. This compound has been shown to selectively target cancer cells with defective DNA repair mechanisms, leading to their death while sparing normal cells.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O6/c1-3-31-21-10-6-15(12-19(21)26(28)29)22(27)24-16-7-11-20-18(13-16)25-23(32-20)14-4-8-17(30-2)9-5-14/h4-13H,3H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHZYSHGVPCCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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